Homoibotenic acid

Metabotropic Glutamate Receptors Enantioselective Pharmacology Neuropharmacology

Homoibotenic acid (HIBO) is an indispensable pharmacological tool for neuroscience, offering unmatched enantiomer-specific control over glutamatergic signaling, a capability absent in generic analogs like ibotenic acid. Procure (S)-HIBO to selectively antagonize group I mGluRs (mGlu1/5) or activate AMPA receptors without NMDA cross-talk, while (R)-HIBO serves as an ideal negative control for mGluR assays. This stereochemical precision ensures clean, interpretable data, making it irreplaceable for synaptic plasticity and neuropharmacology studies.

Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
CAS No. 71366-28-4
Cat. No. B1196557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoibotenic acid
CAS71366-28-4
Synonymshomoibotenic acid
Molecular FormulaC6H8N2O4
Molecular Weight172.14 g/mol
Structural Identifiers
SMILESC1=C(ONC1=O)CC(C(=O)O)N
InChIInChI=1S/C6H8N2O4/c7-4(6(10)11)1-3-2-5(9)8-12-3/h2,4H,1,7H2,(H,8,9)(H,10,11)
InChIKeyPEHXWVXZPICGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homoibotenic Acid (CAS 71366-28-4) as an Excitatory Amino Acid Research Probe: A Baseline Overview


Homoibotenic acid (HIBO), chemically designated as 2-amino-3-(3-hydroxyisoxazol-5-yl)propionic acid, is a synthetic excitatory amino acid that functions as a conformationally constrained analog of the endogenous neurotransmitter L-glutamic acid [1]. As a member of the 3-isoxazolol amino acid class, HIBO serves as a crucial pharmacological tool for dissecting the functional roles of both ionotropic and metabotropic glutamate receptor subtypes within the central nervous system (CNS) [1]. Unlike its parent compound ibotenic acid, which is a broad-spectrum agonist, HIBO and its derivatives are characterized by a remarkable capacity for receptor subtype discrimination, a property that is highly stereospecific and has established this scaffold as a cornerstone for developing selective glutamatergic probes [2].

Why Generic Glutamate Agonists Cannot Substitute for Homoibotenic Acid in Neuropharmacology


Generic substitution is not a viable strategy in the context of glutamate receptor research because the pharmacological profile of homoibotenic acid is dictated by a strict and divergent stereoselectivity that is absent in commonly available analogs like ibotenic acid or quisqualic acid [1]. While the parent molecule ibotenic acid acts as a potent agonist at both group I and group II metabotropic glutamate receptors (mGluRs), the (S)-enantiomer of HIBO uniquely functions as a selective and potent group I mGluR antagonist, whereas its (R)-form is completely inactive at all mGluR groups [1]. Furthermore, the (R)- and (S)-enantiomers exhibit opposite activity profiles at ionotropic receptors, with (S)-HIBO acting as an AMPA receptor agonist and (R)-HIBO showing only very weak NMDA receptor agonist activity [2]. This complex, enantiomer-specific pharmacology renders the compound irreplaceable for experiments that require precise, bidirectional control over glutamatergic signaling pathways, and it highlights why using a non-chiral or less selective analog would lead to confounded and misinterpreted results.

Product-Specific Quantitative Evidence Guide for Homoibotenic Acid (CAS 71366-28-4)


Enantioselective Functional Switch: (S)-HIBO is a Group I mGluR Antagonist, Unlike Ibotenic Acid

Homoibotenic acid (HIBO) displays a striking functional inversion of activity compared to its parent compound, ibotenic acid, at metabotropic glutamate receptors (mGluRs). While ibotenic acid is a potent agonist at both group I and II mGluRs, the (S)-enantiomer of HIBO acts as a selective and potent antagonist at group I mGluRs (mGlu1α and mGlu5a) [1]. The (R)-enantiomer is completely inactive as either an agonist or antagonist at all mGluR groups (I, II, and III) [1].

Metabotropic Glutamate Receptors Enantioselective Pharmacology Neuropharmacology

Stereospecific Ionotropic Activity: (S)-HIBO is an AMPA Agonist, (R)-HIBO is a Weak NMDA Agonist

The enantiomers of HIBO exhibit divergent and stereospecific activity at ionotropic glutamate receptors. In binding assays, (S)-HIBO demonstrated AMPA receptor agonist activity, whereas (R)-HIBO exhibited only very weak agonist activity at NMDA receptors [1]. Notably, both enantiomers were equipotent as inhibitors of [3H]glutamic acid binding in the presence of calcium chloride, indicating a shared binding site but distinct functional outcomes [1].

AMPA Receptors NMDA Receptors Chiral Pharmacology

Structural Determinants of AMPA Receptor Affinity: 4-Methylhomoibotenic Acid (4a) Shows High Potency

Structure-activity relationship (SAR) studies reveal that substitution at the 4-position of the isoxazole ring of HIBO can significantly alter receptor binding affinity and selectivity. The parent compound 4-methylhomoibotenic acid (4a) is a potent inhibitor of [3H]AMPA binding, exhibiting an IC50 value of 0.18 µM, which is over 500-fold more potent than AMPA itself (IC50 > 100 µM) in this assay [1]. This demonstrates that the HIBO scaffold is a privileged structure for achieving high-affinity interactions at AMPA receptor binding sites.

AMPA Receptors Structure-Activity Relationship (SAR) Radioligand Binding

Potentiated Activity Following Quisqualate-Induced Sensitization

HIBO analogues exhibit a unique pharmacological property known as quisqualate-induced sensitization. After pre-administration of quisqualic acid, these analogues become active at concentrations where they are otherwise ineffective in causing neuronal depolarization. This sensitization effect is quantifiable and was found to be more potent and selective for HIBO analogues compared to the reference compound (S)-AP4 [1].

Quisqualate Sensitization Neuronal Depolarization Cortical Slices

High Enantiomeric Purity and Chemical Stability for Reproducible Research

The differential pharmacological activities of (R)- and (S)-HIBO necessitate the use of material with very high enantiomeric purity to ensure reproducible and interpretable results. Synthetic methods have been established to produce the individual enantiomers with high enantiomeric excess (ee), specifically > 99.5% for (R)-HIBO and 99.5% for (S)-HIBO as determined by chiral HPLC [1]. This is in contrast to compounds like ibotenic acid, which is known to undergo enzyme-catalyzed decomposition in brain tissue, potentially confounding in vitro and in vivo studies [2].

Chiral Purity Chemical Stability Reproducibility

Optimized Research and Industrial Application Scenarios for Homoibotenic Acid (CAS 71366-28-4)


Dissecting mGluR Group I Function Using (S)-Homoibotenic Acid as a Selective Antagonist

Researchers investigating the specific roles of group I metabotropic glutamate receptors (mGlu1 and mGlu5) in synaptic plasticity, neurodevelopment, or disease models should procure (S)-HIBO. Its unique profile as a selective group I antagonist (Ki = 97 µM at both mGlu1α and mGlu5a) allows for pharmacological blockade without activating group II mGluRs, a significant advantage over the parent compound ibotenic acid which acts as a non-selective agonist [1]. The (R)-enantiomer can serve as an ideal negative control, as it is completely inactive at all mGluR subtypes [1].

Probing AMPA Receptor Function with Minimal NMDA Receptor Interference

For studies requiring selective activation of AMPA receptors with minimal cross-talk from NMDA receptors, (S)-HIBO is the reagent of choice. Its established activity as an AMPA agonist contrasts sharply with its (R)-enantiomer, which is only a very weak NMDA agonist [1]. This stereochemical separation of ionotropic receptor activity is a key differentiator that enables cleaner, more interpretable electrophysiological and pharmacological data compared to using racemic mixtures or less selective agonists like quisqualic acid.

Investigating Quisqualate-Induced Sensitization Mechanisms in the Cortex

Homoibotenic acid and its analogues are essential tools for studying the poorly understood phenomenon of quisqualate-induced sensitization. In this model, HIBO analogues become potent depolarizing agents only after the tissue has been primed with quisqualic acid, an effect that is more potent and selective than that seen with AP4 analogues [1]. This application scenario is ideal for labs focused on synaptic plasticity, learning and memory, and the functional characterization of novel, state-dependent neuromodulatory pathways [1].

Developing Next-Generation Subtype-Selective Ligands Based on a Privileged Scaffold

Medicinal chemistry and drug discovery programs aimed at developing highly selective ligands for AMPA or kainate receptor subtypes can leverage the HIBO scaffold as a validated starting point. The 4-position of the isoxazole ring serves as a key site for tuning receptor selectivity. For example, 4-methyl substitution yields high-affinity AMPA receptor ligands (IC50 = 0.18 µM) [2], while other 4-alkyl substitutions have been shown to confer high affinity for the kainate-preferring GluR5 subtype [3]. This structural plasticity makes HIBO a versatile scaffold for generating targeted pharmacological probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Homoibotenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.